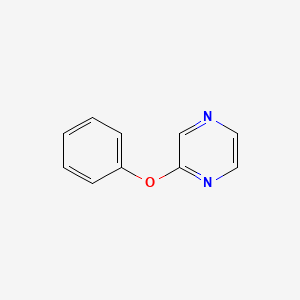![molecular formula C14H16N2O2 B6583242 N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide CAS No. 1455189-80-6](/img/structure/B6583242.png)
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide, also known as Oxomemazine, is a novel synthetic compound with a variety of potential applications in scientific research. It is an indole derivative, which is a type of nitrogen-containing heterocyclic compound that is found in many pharmaceuticals and naturally occurring compounds. Oxomemazine has a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is not yet fully understood. However, it is believed that N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide may act by modulating the activity of various enzymes and receptors. For example, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to inhibit the activity of the nuclear factor kappa B, a transcription factor involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the activity of cyclooxygenase-2, and modulate the activity of the nuclear factor kappa B. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been found to have antioxidant and neuroprotective effects. It has also been found to modulate the immune system and to act as an anticoagulant.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has a wide range of potential applications, making it a useful tool for a variety of research projects. However, there are some limitations to the use of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its use in humans has not been studied.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide. For example, further research is needed to better understand its exact mechanism of action. In addition, further research is needed to determine its potential applications in humans. Other potential future directions include studying its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to act as a neuroprotective agent. Finally, further research is needed to determine the optimal dosage and administration method for N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide.
Synthesemethoden
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide can be synthesized from a variety of starting materials, including indole-6-carboxylic acid, oxalic acid, and methyl iodide. The reaction begins with the condensation of indole-6-carboxylic acid and oxalic acid to form a Schiff base. The Schiff base is then reduced to the corresponding aldehyde using sodium borohydride. The aldehyde is then reacted with methyl iodide to form the desired product, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has a wide range of potential applications in scientific research. It has been studied for its potential as an anticoagulant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to regulate gene expression, as well as its potential to act as a neuroprotective agent. In addition, N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has been studied for its potential to modulate the immune system and for its potential to act as an antioxidant.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-9-12-2-1-7-18-12)11-4-3-10-5-6-15-13(10)8-11/h3-6,8,12,15H,1-2,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFAPVWSSJYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583164.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B6583176.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)
![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)

![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)
